molecular formula C17H22N4O3S B5868596 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide

2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide

Cat. No. B5868596
M. Wt: 362.4 g/mol
InChI Key: JTYZCYPVYBLNPR-UHFFFAOYSA-N
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Description

2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide, also known as MPTA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. MPTA is a quinazoline derivative that has been synthesized using various chemical methods.

Mechanism of Action

The mechanism of action of 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide is not fully understood. However, it has been suggested that 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and apoptosis.
Biochemical and Physiological Effects
2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to have a range of biochemical and physiological effects. For example, 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide in lab experiments is its potential therapeutic applications. 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the treatment of various diseases. Additionally, 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
One limitation of using 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide in lab experiments is its potential toxicity. Although 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to have therapeutic potential, it may also have toxic effects on cells and tissues. Therefore, careful dosing and toxicity studies are necessary before 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide can be used in clinical trials.

Future Directions

There are several future directions for 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to study the mechanism of action of 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide in more detail, in order to better understand its therapeutic effects. Additionally, future studies could investigate the potential toxicity of 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide and identify any potential side effects. Finally, future research could focus on developing new synthetic methods for 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide that are more efficient and cost-effective.

Synthesis Methods

2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide can be synthesized using various chemical methods, including the reaction of 3-(4-morpholinyl)propylamine with 2-chloro-1,3-dimethylimidazolinium chloride, followed by the reaction of the resulting intermediate with 2-aminothiophenol. Another method involves the reaction of 2-chloroacetyl chloride with 3-(4-morpholinyl)propylamine, followed by the reaction of the resulting intermediate with 2-aminothiophenol. Both methods yield 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide with high purity and yield.

Scientific Research Applications

2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-[3-(3-morpholin-4-ylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c18-15(22)12-25-17-19-14-5-2-1-4-13(14)16(23)21(17)7-3-6-20-8-10-24-11-9-20/h1-2,4-5H,3,6-12H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYZCYPVYBLNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[3-(Morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

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